An In-depth Technical Guide to 17:0-14:1 PG-d5
An In-depth Technical Guide to 17:0-14:1 PG-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (17:0-14:1 PG-d5), a deuterated phosphatidylglycerol. It is primarily utilized as a stable isotope-labeled internal standard in the field of lipidomics for the accurate quantification of phosphatidylglycerols (PGs) in various biological samples using mass spectrometry.
Core Compound Specifications
The fundamental physicochemical properties of 17:0-14:1 PG-d5 are detailed below, providing essential information for its application in experimental settings.
| Property | Value | Reference |
| Full Chemical Name | 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol) (sodium salt) | [1][2] |
| Molecular Formula | C37H65D5NaO10P | [1] |
| Formula Weight | 733.95 | [1][2] |
| Exact Mass | 733.49 | [1][2] |
| CAS Number | 2342575-74-8 | [1] |
| Purity | >99% | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | 1 Year | [1] |
Applications in Lipidomics Research
17:0-14:1 PG-d5 is a crucial tool in lipidomics for the precise measurement of PG lipid species. As a stable isotope-labeled internal standard, it is chemically identical to its endogenous counterpart but has a heavier mass due to the deuterium (B1214612) atoms. This mass difference allows for its distinct detection by a mass spectrometer, enabling researchers to correct for sample loss during extraction and variability in ionization efficiency, thereby ensuring accurate quantification of endogenous PGs.
This internal standard is frequently employed in studies investigating the role of lipid metabolism in various diseases. For instance, alterations in PG levels have been implicated in neurological disorders such as Parkinson's disease and behavioral variant frontotemporal dementia, making accurate measurement of these lipids essential for biomarker discovery and understanding disease pathogenesis.[3][4]
Experimental Protocols
The following sections detail a generalized experimental workflow for the use of 17:0-14:1 PG-d5 as an internal standard in a typical lipidomics experiment, from sample preparation to data analysis.
Lipid Extraction from Biological Samples
A common method for extracting lipids from biological matrices like plasma or tissue is the Bligh and Dyer method.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
17:0-14:1 PG-d5 internal standard solution
-
Methanol (MeOH)
-
Chloroform (B151607) (CHCl3)
-
Ultrapure water
-
Glass tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To the biological sample, add the internal standard mixture, including 17:0-14:1 PG-d5, at a known concentration.
-
Sequentially add methanol, chloroform, and ultrapure water, vortexing after each addition.[3]
-
Centrifuge the mixture to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.[3]
-
Re-extract the remaining aqueous phase with chloroform to maximize lipid recovery.
-
Combine the organic phases and evaporate the solvent under a stream of nitrogen gas.[3]
-
Reconstitute the dried lipid extract in an appropriate solvent mixture, such as isopropanol/methanol (1:1), for analysis.[3]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Analysis
The reconstituted lipid extract is then analyzed by UHPLC-MS/MS to separate and quantify the different lipid species.
Instrumentation and Conditions:
-
UHPLC System: A system such as a Thermo Fisher U3000 is commonly used.[4][5]
-
Column: A reversed-phase column, for example, a Waters CSH C18 (2.1 x 100 mm, 1.8 µM), is often employed for lipid separation.[4][5]
-
Mobile Phase: A gradient of two solvents is typically used. For instance, Solvent A could be acetonitrile:water (6:4) and Solvent B could be acetonitrile:isopropanol (1:9), both containing ammonium (B1175870) formate (B1220265) and formic acid.[4][5]
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-Exactive Plus, is used for detection.[4]
-
Ionization Mode: Acidic lipids like PGs are typically detected in negative ion mode.[6]
Procedure:
-
Inject the reconstituted lipid extract into the UHPLC system.
-
The lipids are separated on the C18 column based on their hydrophobicity.
-
The separated lipids are then introduced into the mass spectrometer.
-
The mass spectrometer is operated to detect the specific mass-to-charge ratio (m/z) of the endogenous PGs and the deuterated 17:0-14:1 PG-d5 internal standard.
Data Analysis
The data acquired from the UHPLC-MS/MS is processed to identify and quantify the lipid species.
Procedure:
-
Specialized software is used to analyze the mass spectrometry data and identify the different lipid species based on their accurate mass and fragmentation patterns.
-
The peak area of the endogenous PG is compared to the peak area of the known amount of the 17:0-14:1 PG-d5 internal standard.
-
This ratio is used to calculate the absolute concentration of the endogenous PG in the original biological sample.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of a typical lipidomics experiment utilizing 17:0-14:1 PG-d5.
Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.
This guide provides a foundational understanding of 17:0-14:1 PG-d5 and its application in modern lipidomics research. For more specific experimental details and applications, consulting the primary research literature is recommended.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Lipidomics Analysis of Behavioral Variant Frontotemporal Dementia: A Scope for Biomarker Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Dysregulation of SELENOI Is Associated with TDP-43 Neuropathology in Amyotrophic Lateral Sclerosis [mdpi.com]
- 6. chem.yonsei.ac.kr [chem.yonsei.ac.kr]
